2-Dodecanoylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

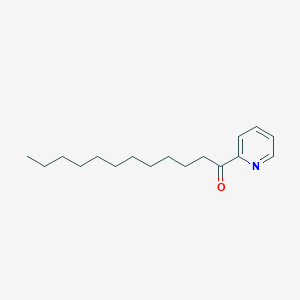

The molecular formula of 2-Dodecanoylpyridine is C17H27NO . Its molecular weight is 261.4 g/mol. The specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.4 g/mol. The specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Catalytic Applications

- Terpyridines and Metal Complexes in Catalysis : Terpyridines and their transition metal complexes are used in fields like materials science, biomedicine, and organometallic catalysis. They are key in various reactions, including artificial photosynthesis, biochemical transformations, and polymerization reactions (Winter, Newkome, & Schubert, 2011).

Photochemistry

- Photodimerization in Aqueous Solutions : Studies show that certain pyridine compounds undergo stereoselective photodimerization, important for synthesizing specific isomers in photochemical reactions (Wang, Yuan, & Macartney, 2006).

Material Science

- Synthesis and Characterization of Metal Complexes : Pyridine derivatives are used in preparing and characterizing metal complexes with applications in materials like spintronics (Bedowr & Yahya, 2019).

- Lyotropic Liquid-Crystalline Behavior : Certain pyridine-based compounds exhibit liquid-crystalline behavior in solvents, which can be tuned by concentration, offering applications in materials science (Palmans et al., 1998).

Biochemical Applications

- Ruthenium Polypyridyl Complexes : These complexes have been explored for their potential in biological systems, including use as probes, imaging agents, and therapeutics (Poynton et al., 2017).

Organic Synthesis

- Synthesis of 2-Aminopyridines : 2-Aminopyridine, a structural core in various bioactive compounds, is synthesized using pyridine derivatives. This synthesis is crucial for creating diverse nitrogen-containing heterocycles (Rao & Chanda, 2021).

Photovoltaics and Nanotechnology

- π-Conjugated Terpyridines in Opto-Electronics : Research in π-conjugated terpyridines has led to applications in photovoltaic devices and nanotechnology, showcasing their versatility in supramolecular materials (Wild, Winter, Schlütter, & Schubert, 2011).

Solar Energy

- Amphiphilic Ruthenium Sensitizers in Solar Cells : Amphiphilic ligands derived from pyridine and their ruthenium complexes are effective in dye-sensitized solar cells, contributing significantly to solar energy conversion (Klein et al., 2004).

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Dodecanoylpyridine is a derivative of dodecanoic acid, also known as lauric acid . Dodecanoic acid and its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities . .

Mode of Action

It can be inferred from the properties of dodecanoic acid and its derivatives that they likely interact with microbial cells, disrupting their normal functions and leading to their death .

Biochemical Pathways

Given the antimicrobial properties of dodecanoic acid and its derivatives, it can be inferred that they likely interfere with essential biochemical pathways in microbial cells, leading to their death .

Result of Action

Given the antimicrobial properties of dodecanoic acid and its derivatives, it can be inferred that they likely cause death in microbial cells .

Análisis Bioquímico

Biochemical Properties

2-Dodecanoylpyridine plays a significant role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 monooxygenases and FAD-containing amine oxidase. These interactions are crucial for the compound’s role in oxidative degradation and detoxification processes. Additionally, this compound exhibits strong binding interactions with myofibrillar proteins, influencing their conformation and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with oxidative stress-activated MAPKs (mitogen-activated protein kinases) suggests its role in regulating intracellular reactive oxygen species (ROS) levels, which are critical for maintaining cellular homeostasis . Furthermore, this compound has been observed to impact the activity of antioxidant enzymes such as catalase and glutathione-S-transferase, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, including hydrophobic interactions and hydrogen bonding with myofibrillar proteins . These interactions lead to changes in protein conformation and stability, ultimately affecting cellular functions. Additionally, this compound has been shown to modulate enzyme activity, either inhibiting or activating specific enzymes involved in oxidative degradation and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound has been associated with sustained modulation of enzyme activity and cellular metabolism, highlighting its potential for prolonged biochemical effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and cellular metabolism without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative degradation and detoxification. The compound interacts with enzymes such as cytochrome P450 monooxygenases and FAD-containing amine oxidase, which play crucial roles in its metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with solute carrier transporters and ATP-binding cassette transporters, which facilitate its movement across cell membranes . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized to the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in oxidative degradation and detoxification . Targeting signals and post-translational modifications play essential roles in directing this compound to these compartments, ensuring its proper function within the cell.

Propiedades

IUPAC Name |

1-pyridin-2-yldodecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEKSWJGRZTVOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641985 |

Source

|

| Record name | 1-(Pyridin-2-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898779-43-6 |

Source

|

| Record name | 1-(Pyridin-2-yl)dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)